molecular formula C5H12ClNO2S B2886623 (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1808787-92-9

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2886623
CAS No.: 1808787-92-9
M. Wt: 185.67
InChI Key: OYXAKOJEGGPLEE-TYSVMGFPSA-N
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Description

(3S,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride is a chiral sulfone-containing compound characterized by a five-membered thiolane (tetrahydrothiophene) ring system. The stereochemistry at positions 3 and 4—(3S,4S)—introduces spatial specificity, which may influence its interactions with biological targets or receptors. The compound features a primary amine (-NH₂) at the 3-position and a methyl (-CH₃) group at the 4-position, contributing to its hydrophilicity and steric profile. As a hydrochloride salt, it exhibits enhanced aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

(3S,4S)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXAKOJEGGPLEE-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CS(=O)(=O)C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the cyclization of a suitable amino acid derivative followed by oxidation and subsequent reactions to introduce the thiolane ring and the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: Potential therapeutic applications include its use as a drug precursor or in the development of new pharmaceuticals.

  • Industry: It may find use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride can be contextualized by comparing it to related sulfone derivatives and heterocyclic amines. Below is a detailed analysis supported by a comparative table and discussion of key findings.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight Structural Features Key Properties
(3S,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride C₅H₁₀ClNO₂S ~185.6* 5-membered thiolane ring, 1,1-dione, amino, methyl, HCl Enhanced solubility (HCl salt); stereospecific interactions likely
3-(Methylamino)-1λ⁶-thietane-1,1-dione hydrochloride () C₄H₁₀ClNO₂S 171.65 4-membered thietane ring, 1,1-dione, methylamino, HCl Higher ring strain; secondary amine reduces basicity vs. primary amine
(1-1-dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride () C₅H₉ClO₄S₂ 232.71 5-membered thiolane ring, 1,1-dione, methanesulfonyl chloride Reactive sulfonyl chloride group; potential synthetic intermediate

*Molecular weight estimated based on structural analogs.

Key Comparisons:

Ring Size and Strain: The target compound’s five-membered thiolane ring (low strain) contrasts with the four-membered thietane ring in 3-(methylamino)-1λ⁶-thietane-1,1-dione hydrochloride. Smaller rings like thietane exhibit higher angular strain, which may increase reactivity but reduce thermodynamic stability .

Substituent Effects: The primary amine (-NH₂) in the target compound offers greater hydrogen-bonding capability and basicity compared to the secondary methylamine (-NHCH₃) in the thietane analog. This difference could impact solubility, pharmacokinetics, and target binding .

Functional Group Reactivity :

  • The methanesulfonyl chloride group in ’s compound is highly electrophilic, making it a reactive intermediate in synthesis. In contrast, the target’s 1,1-dione and hydrochloride salt prioritize stability and solubility for therapeutic applications .

Molecular Weight and Solubility :

  • The target’s estimated molecular weight (~185.6 g/mol) positions it within the "drug-like" range (typically <500 g/mol), favoring membrane permeability. The hydrochloride salt further enhances aqueous solubility, a property shared with the thietane analog .

Research Implications:

  • The stereospecific (3S,4S) configuration of the target compound may confer selectivity in enzyme inhibition or receptor modulation, a hypothesis supported by studies on chiral sulfonamides .
  • Comparative data highlight the trade-offs between ring size, substituent chemistry, and functional group reactivity. For instance, thietane derivatives may serve as prodrugs due to their strain-driven reactivity, while thiolane-based compounds like the target prioritize stability .

Biological Activity

(3S,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a sulfur-containing heterocyclic compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in oncology and metabolic regulation. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H11N1O2S1
  • Molecular Weight : 133.22 g/mol
  • CAS Number : 6643-13-6

The compound features a thiolane ring structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with key metabolic pathways:

  • Inhibition of Ornithine Aminotransferase (OAT) :
    • OAT is involved in proline metabolism and is upregulated in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). The compound has shown potential as an inhibitor of OAT, leading to decreased tumor growth and reduced levels of α-fetoprotein (AFP), a biomarker for HCC .
  • Regulation of Metabolic Pathways :
    • The compound may influence metabolic reprogramming associated with cancer progression through modulation of proline and hydroxyproline levels. This regulation can induce hypoxia-inducible factor 1-alpha (HIF1α) transcriptional programs that contribute to tumor resistance .

Biological Activity Data

StudyBiological EffectMechanism
Inhibition of OATReduced tumor growth in HCC models
Modulation of metabolic pathwaysInduction of HIF1α transcriptional program
Anti-tumor efficacySelective inhibition over other aminotransferases

Case Study 1: Hepatocellular Carcinoma

A study demonstrated that pharmacological inhibition of OAT using this compound resulted in significant anti-tumor activity in HCC mouse models. The treatment led to a marked decrease in tumor size and AFP levels, indicating a strong therapeutic potential against liver cancer .

Case Study 2: Non-Small Cell Lung Cancer

In another investigation, the compound was shown to suppress cell proliferation in NSCLC through specific knockdown of OAT. This resulted in reduced tumor growth both in vitro and in vivo, highlighting its potential as a targeted therapy for lung cancer patients .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Basic: How is (3S,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride characterized structurally and functionally?

Methodological Answer:
Key characterization techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J46HzJ \approx 4-6 \, \text{Hz} for thietane ring protons) and chemical shifts (δ 2.5–3.5 ppm for sulfone groups) .
    • HRMS : Confirm molecular formula (C₅H₁₀ClNO₂S, [M+H]⁺ = 171.64) .
  • X-ray crystallography : Resolve absolute configuration (3S,4S) and confirm ring conformation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) often arise from:

  • Experimental variability : Differences in assay conditions (pH, temperature) or cell lines.
  • Solution stability : Degradation under storage (e.g., hydrolysis of the sulfone group in aqueous buffers).

Q. Resolution Strategies :

  • Cross-validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Stability studies : Monitor compound integrity via HPLC over time under varying conditions (pH 2–9, 4–37°C) .
  • Meta-analysis : Compare structural analogs (e.g., 3-(methylamino)-1λ⁶-thietane derivatives) to identify activity trends .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs with improved target affinity .
  • Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the sulfone group and hydrophobic contacts with the methyl substituent .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residues for interaction .

Advanced: How does stereochemistry influence the pharmacological activity of this compound?

Methodological Answer:
The (3S,4S) configuration impacts:

  • Target selectivity : Enantiomers may bind differentially to chiral enzyme pockets (e.g., enantiomer-specific inhibition of proteases) .
  • Metabolic stability : Stereochemistry affects susceptibility to hepatic enzymes (e.g., CYP450 isoforms).

Q. Assessment Methods :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Enzymatic assays : Compare IC₅₀ values of enantiomers against target proteins .

Advanced: What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, monitor NADPH oxidation in dihydrofolate reductase assays .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (KdK_d) and stoichiometry .
  • Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., sulfone interactions with catalytic residues) .

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